Cas no 885272-93-5 (2-(3-methoxyphenyl)-1,3-oxazole-4-carbaldehyde)

2-(3-Methoxyphenyl)-1,3-oxazole-4-carbaldehyde is a versatile heterocyclic compound featuring an oxazole core substituted with a 3-methoxyphenyl group and a formyl functional group at the 4-position. This structure imparts reactivity suitable for further derivatization, making it valuable in organic synthesis and pharmaceutical research. The methoxy group enhances electron density, influencing its reactivity in cross-coupling and condensation reactions. Its aldehyde functionality allows for facile conversion into alcohols, acids, or imines, expanding its utility in constructing complex molecular frameworks. The compound's stability and well-defined reactivity profile make it a practical intermediate for developing bioactive molecules or functional materials. Proper handling under inert conditions is recommended due to its sensitivity to oxidation.
2-(3-methoxyphenyl)-1,3-oxazole-4-carbaldehyde structure
885272-93-5 structure
商品名:2-(3-methoxyphenyl)-1,3-oxazole-4-carbaldehyde
CAS番号:885272-93-5
MF:C11H9NO3
メガワット:203.19406
CID:710954
PubChem ID:53407351

2-(3-methoxyphenyl)-1,3-oxazole-4-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 4-Oxazolecarboxaldehyde,2-(3-methoxyphenyl)-
    • 2-(3-methoxyphenyl)-1,3-oxazole-4-carbaldehyde
    • 2-(3-Methoxy-phenyl)-oxazole-4-carbaldehyde
    • 2-(3-METHOXYPHENYL)OXAZOLE-4-CARBALDEHYDE,
    • 2-(2-AMINO-1,3-THIAZOL-5-YL)-N-METHYLACETAMIDE
    • 4-Oxazolecarboxaldehyde,2-(3-methoxyphenyl)
    • DTXSID40695893
    • 885272-93-5
    • FT-0757799
    • AB27466
    • 2-(3-Methoxyphenyl)oxazole-4-carbaldehyde
    • DB-077479
    • MDL: MFCD06738605
    • インチ: InChI=1S/C11H9NO3/c1-14-10-4-2-3-8(5-10)11-12-9(6-13)7-15-11/h2-7H,1H3
    • InChIKey: YDMNLGWLOAPWIM-UHFFFAOYSA-N
    • ほほえんだ: O=CC1=COC(C2=CC=CC(OC)=C2)=N1

計算された属性

  • せいみつぶんしりょう: 203.05800
  • どういたいしつりょう: 203.058
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 222
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 52.3A^2
  • 互変異性体の数: 何もない

じっけんとくせい

  • PSA: 52.33000
  • LogP: 2.16270

2-(3-methoxyphenyl)-1,3-oxazole-4-carbaldehyde セキュリティ情報

2-(3-methoxyphenyl)-1,3-oxazole-4-carbaldehyde 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(3-methoxyphenyl)-1,3-oxazole-4-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ5402-100MG
2-(3-methoxyphenyl)-1,3-oxazole-4-carbaldehyde
885272-93-5 95%
100MG
¥ 1,089.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ5402-5G
2-(3-methoxyphenyl)-1,3-oxazole-4-carbaldehyde
885272-93-5 95%
5g
¥ 13,028.00 2023-04-13
Chemenu
CM190763-1g
2-(3-Methoxy-phenyl)-oxazole-4-carbaldehyde
885272-93-5 95%
1g
$839 2021-08-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ5402-10G
2-(3-methoxyphenyl)-1,3-oxazole-4-carbaldehyde
885272-93-5 95%
10g
¥ 21,714.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ5402-250mg
2-(3-methoxyphenyl)-1,3-oxazole-4-carbaldehyde
885272-93-5 95%
250mg
¥1901.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ5402-5g
2-(3-methoxyphenyl)-1,3-oxazole-4-carbaldehyde
885272-93-5 95%
5g
¥14213.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ5402-1g
2-(3-methoxyphenyl)-1,3-oxazole-4-carbaldehyde
885272-93-5 95%
1g
¥4738.0 2024-04-16
Chemenu
CM190763-1g
2-(3-Methoxy-phenyl)-oxazole-4-carbaldehyde
885272-93-5 95%
1g
$*** 2023-05-29
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ5402-500MG
2-(3-methoxyphenyl)-1,3-oxazole-4-carbaldehyde
885272-93-5 95%
500MG
¥ 2,897.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ5402-500mg
2-(3-methoxyphenyl)-1,3-oxazole-4-carbaldehyde
885272-93-5 95%
500mg
¥3161.0 2024-04-16

2-(3-methoxyphenyl)-1,3-oxazole-4-carbaldehyde 関連文献

2-(3-methoxyphenyl)-1,3-oxazole-4-carbaldehydeに関する追加情報

Recent Advances in the Study of 2-(3-Methoxyphenyl)-1,3-Oxazole-4-Carbaldehyde (CAS: 885272-93-5)

The compound 2-(3-methoxyphenyl)-1,3-oxazole-4-carbaldehyde (CAS: 885272-93-5) has recently emerged as a promising scaffold in medicinal chemistry and drug discovery. This heterocyclic aldehyde derivative has attracted significant attention due to its versatile pharmacological properties and potential applications in the treatment of various diseases. Recent studies have focused on its synthesis, structural modifications, and biological evaluation, particularly in the context of anti-inflammatory, anticancer, and antimicrobial activities.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2-(3-methoxyphenyl)-1,3-oxazole-4-carbaldehyde exhibits potent inhibitory effects against cyclooxygenase-2 (COX-2), with an IC50 value of 0.85 μM. The researchers employed molecular docking studies to elucidate the binding interactions between the compound and the COX-2 active site, revealing key hydrogen bond formations with Arg120 and Tyr355 residues. These findings suggest its potential as a lead compound for developing novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved selectivity profiles.

In oncology research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that structural analogs of 885272-93-5 showed remarkable antiproliferative activity against triple-negative breast cancer cell lines (MDA-MB-231), with GI50 values ranging from 2.1 to 5.8 μM. The mechanism of action appears to involve the inhibition of tubulin polymerization and disruption of microtubule dynamics, similar to colchicine-site binding agents. Structure-activity relationship (SAR) studies highlighted the critical role of the 3-methoxy group and the aldehyde functionality in maintaining cytotoxic potency.

Recent synthetic methodology developments have significantly improved the accessibility of 2-(3-methoxyphenyl)-1,3-oxazole-4-carbaldehyde. A 2024 Nature Protocols paper described a novel one-pot oxidative cyclization approach using Cu(I)-catalyzed C-H activation, achieving yields up to 92% with excellent regioselectivity. This advancement has facilitated the production of gram-scale quantities for preclinical evaluation and enabled more extensive SAR exploration.

Pharmacokinetic studies published in Xenobiotica (2023) revealed that 885272-93-5 demonstrates favorable metabolic stability in human liver microsomes (t1/2 > 120 min) and moderate plasma protein binding (78-82%). However, the compound shows relatively low oral bioavailability in rodent models (F = 23%), prompting current research into prodrug strategies and formulation optimization to enhance its drug-like properties.

Ongoing clinical translational research focuses on developing 2-(3-methoxyphenyl)-1,3-oxazole-4-carbaldehyde derivatives as potential therapeutics for neurodegenerative diseases. Preliminary data presented at the 2024 ACS National Meeting demonstrated that certain fluorinated analogs can cross the blood-brain barrier and exhibit neuroprotective effects in in vitro models of Parkinson's disease, possibly through modulation of α-synuclein aggregation pathways.

The compound's versatility is further evidenced by its application in chemical biology probes. A recent Chemical Science publication (2024) detailed its use as a warhead in activity-based protein profiling (ABPP) to identify novel cysteine protease targets in parasitic organisms, opening new avenues for antiparasitic drug development.

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